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Compound of Interest

Compound Name: CNX-2006

Cat. No.: B611981 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the available solubility and stability data

for CNX-2006, a novel, irreversible, mutant-selective epidermal growth factor receptor (EGFR)

inhibitor. Due to the proprietary nature of drug development, publicly available data is limited.

This guide summarizes existing information and provides detailed, standard experimental

protocols for researchers to assess the solubility and stability of CNX-2006 and similar

compounds in their own laboratories.

Physicochemical Properties of CNX-2006
CNX-2006 is a quinazoline-based compound designed to target activating mutations of EGFR,

including the T790M resistance mutation, while showing minimal inhibition of wild-type EGFR.
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Property Value Source

Molecular Formula C₂₆H₂₇F₄N₇O₂ [1][2]

Molecular Weight 545.53 g/mol [1]

CAS Number 1375465-09-0 [1][3]

Appearance Solid N/A

Chemical Name

N-[3-[[2-[[4-[[1-(2-

Fluoroethyl)-3-

azetidinyl]amino]-2-

methoxyphenyl]amino]-5-

(trifluoromethyl)-4-

pyrimidinyl]amino]phenyl]-2-

propenamide

[1]

Solubility Data
The solubility of a compound is a critical parameter for its use in in vitro and in vivo studies. The

following table summarizes the known solubility of CNX-2006 in various solvents.
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Solvent Solubility
Concentration
(Molar)

Notes

Dimethyl Sulfoxide

(DMSO)
100 mg/mL ~183.3 mM

Use fresh, anhydrous

DMSO as it can be

hygroscopic, which

may reduce solubility.

Ethanol 29 mg/mL ~53.2 mM -

Water Insoluble N/A -

In vivo Formulation

≥5 mg/mL in a

homogenous

suspension of

Carboxymethyl

cellulose sodium

(CMC-Na)

N/A
For oral

administration.

Data sourced from publicly available information. Researchers should verify solubility in their

specific experimental setups.

Expected Aqueous Solubility
While qualitatively described as "insoluble" in water, for practical laboratory use, a quantitative

value is necessary. Quinazoline-based EGFR inhibitors, like gefitinib, also exhibit poor aqueous

solubility, which is pH-dependent. Gefitinib's solubility increases at lower pH due to the

protonation of its basic functional groups[4]. It is reasonable to hypothesize that CNX-2006 will

behave similarly. The solubility of a comparable macrocyclic quinazoline-based EGFR inhibitor

was found to be very low in neutral aqueous solutions (0.131–0.174 µg/mL)[5].

Stability Data
The stability of a compound is crucial for ensuring the reliability and reproducibility of

experimental results. While specific stability data for CNX-2006 is not publicly available, the

following sections describe expected stability based on similar compounds and standard

stability testing protocols.
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Storage and Handling
Stock solutions of CNX-2006 should be stored under the following conditions to minimize

degradation:

Storage Temperature Shelf Life

-20°C 1 year

-80°C 2 years

It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Expected Stability Profile
A structurally related quinazoline-based EGFR inhibitor demonstrated good chemical stability

under acidic conditions (over 95% remaining after 3 hours) and reasonable stability at neutral

pH (over 80% remaining after 3 hours)[5]. Based on this, CNX-2006 is anticipated to be

relatively stable under typical in vitro assay conditions. However, comprehensive stability

testing under forced degradation conditions is necessary to fully characterize its stability profile.

Experimental Protocols
The following are detailed, standard protocols for determining the solubility and stability of

research compounds like CNX-2006.

Aqueous Solubility Determination (Shake-Flask Method)
This protocol determines the thermodynamic equilibrium solubility.

Materials:

CNX-2006 (solid powder)

Phosphate-buffered saline (PBS), pH 7.4

Other buffers of desired pH (e.g., citrate buffer for acidic pH)

HPLC-grade water, acetonitrile, and methanol
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Calibrated analytical balance

Vortex mixer

Orbital shaker/incubator

Centrifuge

0.22 µm syringe filters

HPLC system with UV detector

Procedure:

Add an excess amount of solid CNX-2006 to a known volume of the desired aqueous buffer

(e.g., 1-2 mg in 1 mL of PBS).

Vortex the suspension vigorously for 1-2 minutes.

Place the suspension on an orbital shaker in a temperature-controlled incubator (e.g., 25°C

or 37°C) for 24-48 hours to reach equilibrium.

After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes)

to pellet the undissolved solid.

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any

remaining particulates.

Prepare a series of standard solutions of CNX-2006 of known concentrations in a suitable

organic solvent (e.g., DMSO or a mixture of acetonitrile and water).

Analyze the filtered supernatant and the standard solutions by a validated HPLC method to

determine the concentration of dissolved CNX-2006.

The concentration of the saturated supernatant is the thermodynamic solubility.
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Stability Testing Under Forced Degradation (ICH
Guidelines)
This protocol assesses the intrinsic stability of CNX-2006 by subjecting it to stress conditions.

Materials:

CNX-2006

Hydrochloric acid (HCl)

Sodium hydroxide (NaOH)

Hydrogen peroxide (H₂O₂)

HPLC-grade water and organic solvents

pH meter

Photostability chamber

Oven

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

Preparation of Stock Solution: Prepare a stock solution of CNX-2006 in a suitable solvent

(e.g., 1 mg/mL in acetonitrile).

Acidic Degradation: Mix the stock solution with 0.1 M HCl and incubate at a specified

temperature (e.g., 60°C) for a set period (e.g., 2, 4, 8, 24 hours). Neutralize the solution

before analysis.

Basic Degradation: Mix the stock solution with 0.1 M NaOH and incubate under the same

conditions as the acidic degradation. Neutralize the solution before analysis.
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Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room

temperature for a set period.

Thermal Degradation: Expose a solid sample of CNX-2006 to dry heat in an oven (e.g.,

80°C) for a defined period. Also, heat a solution of CNX-2006.

Photolytic Degradation: Expose a solution of CNX-2006 to light in a photostability chamber

according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours

and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A

control sample should be protected from light.

Analysis: At each time point, analyze the stressed samples and an unstressed control

sample by a validated stability-indicating HPLC method. The method should be able to

separate the intact drug from any degradation products.

Data Evaluation: Calculate the percentage of CNX-2006 remaining and identify and quantify

any major degradation products.

Signaling Pathway and Experimental Workflow
Visualizations
EGFR Signaling Pathway Inhibited by CNX-2006
CNX-2006 is an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key regulator of

cell growth, proliferation, and survival. Upon activation by ligands like EGF, EGFR dimerizes

and autophosphorylates, initiating several downstream signaling cascades. The three major

pathways are the RAS-RAF-MEK-ERK pathway, the PI3K-AKT-mTOR pathway, and the

JAK/STAT pathway. By irreversibly binding to mutant EGFR, CNX-2006 blocks the initiation of

these pro-survival signals.
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Caption: EGFR signaling pathways inhibited by CNX-2006.
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Experimental Workflow for Aqueous Solubility
Determination
The following diagram illustrates the shake-flask method for determining the thermodynamic

solubility of a compound.

Start: Excess solid
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Caption: Workflow for thermodynamic solubility determination.
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Experimental Workflow for Forced Degradation Study
This diagram outlines the process for assessing the stability of a compound under various

stress conditions.
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Caption: Workflow for a forced degradation stability study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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